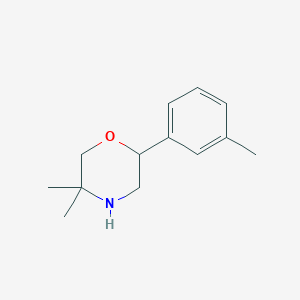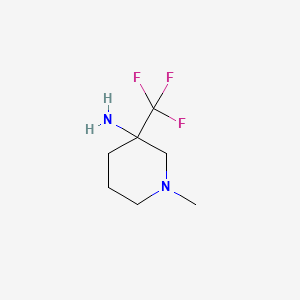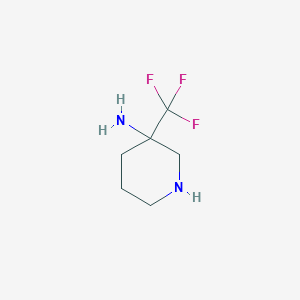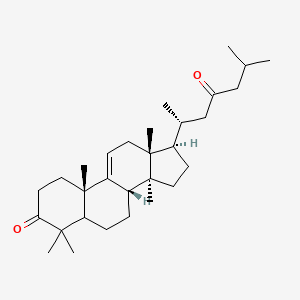
Lanost-9(11)-ene-3,23-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanost-9(11)-ene-3,23-dione: is a triterpenoid compound that belongs to the lanostane family. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and fungi. This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lanost-9(11)-ene-3,23-dione typically involves multiple steps, starting from simpler triterpenoid precursors. One common method involves the epoxidation of lanost-9(11)-enes using m-chloroperbenzoic acid, which results in the formation of isomeric epoxides . The presence of a β-carbonyl group can influence the stereochemistry of the epoxidation process . Additionally, acetylation and oxidation reactions are often employed to introduce the necessary functional groups at specific positions on the lanostane skeleton .
Industrial Production Methods: Industrial production of this compound may involve the extraction of triterpenoids from natural sources such as plants of the Astragalus genus. These triterpenoids can then be chemically modified through a series of reactions to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Lanost-9(11)-ene-3,23-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid is commonly used for epoxidation reactions.
Reduction: Reducing agents such as sodium borohydride may be used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, epoxidation of lanost-9(11)-enes can yield isomeric epoxides , while acetylation can produce acetoxy derivatives .
Wissenschaftliche Forschungsanwendungen
Lanost-9(11)-ene-3,23-dione has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Lanost-9(11)-ene-3,23-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activation of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development . By suppressing NF-κB activation, this compound can reduce the expression of pro-inflammatory cytokines and inhibit cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Cycloastragenol: A triterpenoid with a similar lanostane skeleton, known for its anti-aging and telomerase-activating properties.
Astragenol: Another lanostane derivative, formed as an artifact from cycloastragenol, with potential anticancer activities.
Uniqueness: this compound is unique due to its specific functional groups and the positions of these groups on the lanostane skeleton. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C30H48O2 |
|---|---|
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
(8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-4-oxoheptan-2-yl]-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O2/c1-19(2)17-21(31)18-20(3)22-11-15-30(8)24-9-10-25-27(4,5)26(32)13-14-28(25,6)23(24)12-16-29(22,30)7/h12,19-20,22,24-25H,9-11,13-18H2,1-8H3/t20-,22-,24-,25?,28-,29-,30+/m1/s1 |
InChI-Schlüssel |
JDHOJDMOCPMBHD-CERNSUIKSA-N |
Isomerische SMILES |
C[C@H](CC(=O)CC(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C |
Kanonische SMILES |
CC(C)CC(=O)CC(C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(=O)C4(C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


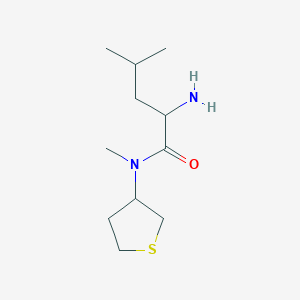
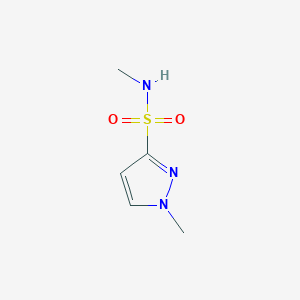
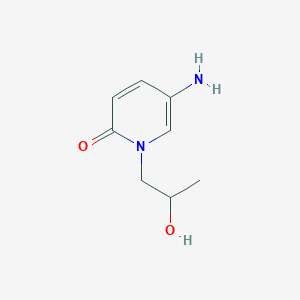
![(1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239023.png)
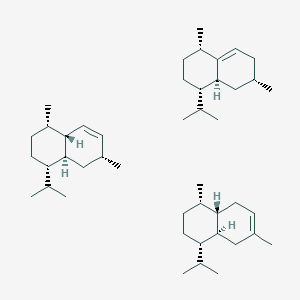
![2-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol](/img/structure/B15239045.png)
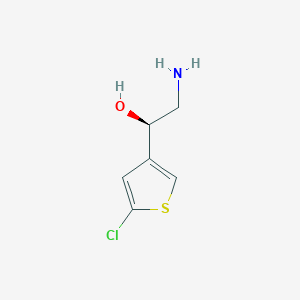
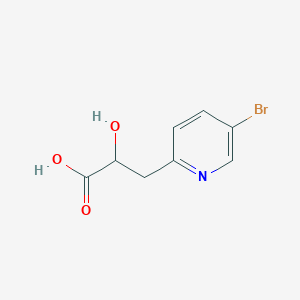
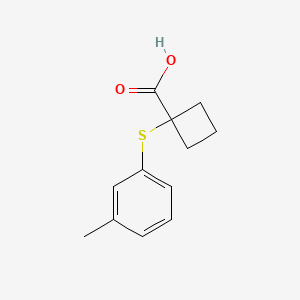
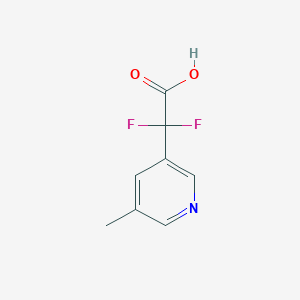
![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methylbut-3-enyl]pyrrolidine-1-carboxylate](/img/structure/B15239068.png)
